BenchChemオンラインストアへようこそ!

C16-Ceramide-13C2,d2

Analytical Chemistry Lipidomics Mass Spectrometry

C16-Ceramide-13C2,d2 is a uniquely dual-labeled internal standard (¹³C₂, D₂) for LC-MS/MS quantification of endogenous C16-ceramide. Unlike pure deuterium analogs that suffer H/D exchange or chromatographic shifts, its dual-isotope design ensures perfect co-elution, matched extraction recovery, and a clean +4 Da mass shift free of cross-talk from M+1/M+2 peaks. Ideal for ANDA/DMF-compliant method validation, clinical cohort studies, and high-specificity MRM assays in plasma, serum, and tissue. Standard B2B shipping available under R&D exemption.

Molecular Formula C₃₂¹³C₂H₆₅D₂NO₃
Molecular Weight 541.9
Cat. No. B1159685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16-Ceramide-13C2,d2
SynonymsN-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide-13C2,d2;  (2S,3R,4E)-2-N-Palmitoyloctadecasphinga-4-ene-13C2,d2;  D-erythro-C16-_x000B_Ceramide-13C2,d2;  D-erythro-N-Hexadecanoylsphingenine-13C2,d2;  D-erythro-N-Palmitoylsphingosine
Molecular FormulaC₃₂¹³C₂H₆₅D₂NO₃
Molecular Weight541.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C16-Ceramide-13C2,d2: A High-Purity Stable Isotope-Labeled Internal Standard for Ceramide Quantification


C16-Ceramide-13C2,d2 is a stable isotope-labeled analog of the endogenous sphingolipid N-palmitoyl-D-erythro-sphingosine (C16-ceramide). It is specifically synthesized with two 13C atoms and two deuterium atoms (2H) incorporated into its sphingosine backbone . This compound is exclusively intended for use as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its primary function is to correct for analytical variability—including sample preparation losses, matrix-induced ion suppression or enhancement, and instrument drift—that would otherwise compromise the accuracy and precision of measuring endogenous C16-ceramide in complex biological matrices like plasma, serum, and tissue extracts [1].

Why C16-Ceramide-13C2,d2 Cannot Be Interchanged with Other C16-Ceramide Internal Standards


In quantitative LC-MS/MS, the selection of an internal standard is not a simple substitution. Generic replacement of C16-Ceramide-13C2,d2 with another labeled analog (e.g., C16 Ceramide-d7 or C17 Ceramide) introduces significant risks to data integrity. The core requirement for a valid SIL-IS is that it must perfectly co-elute with and mimic the behavior of the target analyte [1]. Deviations in the number or position of isotopic labels can lead to chromatographic retention time shifts, differential ion suppression in the MS source, and variable extraction recoveries . Specifically, pure deuterium labeling can be subject to hydrogen-deuterium exchange and unpredictable chromatographic effects, while structural analogs like C17 Ceramide may not co-extract or ionize with identical efficiency . The dual-labeling (13C and D) of this compound is an intentional design choice aimed at mitigating these risks, making it a uniquely suitable standard for specific analytical workflows where other labeled ceramides may fail. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation of C16-Ceramide-13C2,d2 vs. Alternative C16-Ceramide Internal Standards


Isotopic Labeling Strategy: Dual 13C/D Incorporation vs. Deuterium-Only Analogs

C16-Ceramide-13C2,d2 incorporates two 13C atoms and two deuterium atoms, creating a nominal mass shift of +4 Da relative to unlabeled C16-Ceramide (monoisotopic mass ~537.5 Da) . This is in contrast to the widely available C16 Ceramide-d7 (d18:1-d7/16:0), which relies exclusively on seven deuterium atoms for a +7 Da mass shift . The strategic inclusion of 13C labels alongside deuterium is designed to provide superior analytical stability. Pure deuterium labels can be prone to hydrogen-deuterium (H/D) exchange under certain pH and temperature conditions, leading to signal loss and quantification inaccuracies, whereas 13C labels form stable C-C bonds that are not exchangeable . Furthermore, deuterium-only labels can sometimes cause a slight, yet detectable, chromatographic shift relative to the unlabeled analyte, which can lead to differential matrix effects; the inclusion of 13C is known to minimize this retention time difference .

Analytical Chemistry Lipidomics Mass Spectrometry

Purity Specification: >98% vs. 95% for Alternative Vendors

The reported purity for C16-Ceramide-13C2,d2 from a leading independent vendor (Coompo Research Chemicals) is specified at 98% . This contrasts with some other suppliers of C16-Ceramide-13C2,d2 who list a standard purity of 95% . For comparison, a common alternative standard, C16 Ceramide-d7, is often offered with a purity specification of ≥95% .

Quality Control Analytical Standards Procurement

Regulatory Compliance: Use as a Reference Standard for API Ceramide

C16-Ceramide-13C2-d2 is characterized and offered by vendors such as Axios Research as a reference standard for the Active Pharmaceutical Ingredient (API) Ceramide . This is a distinct application class. The standard is specified as compliant with regulatory guidelines for pharmaceutical research, including Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, as well as analytical method validation (AMV) and quality control (QC) . In contrast, many other labeled ceramide internal standards are marketed solely for research and lipidomics applications and may not carry this explicit regulatory-grade certification.

Pharmaceutical Analysis Method Validation Regulatory Science

Mass Spectrometric Differentiation: +4 Da Shift vs. Unlabeled Native Ceramide

For MS quantification, the exact mass difference between the internal standard and the target analyte is a critical design parameter. C16-Ceramide-13C2,d2 provides a nominal mass shift of +4 Da from native C16-ceramide . This is achieved via dual 13C and D labeling. This +4 Da shift is strategically different from other common standards. For instance, the widely used C16 Ceramide-d7 provides a +7 Da shift , while C16 Ceramide-13C16 (Palmitoyl-U-13C16) provides a +16 Da shift [1]. A +4 Da shift places the internal standard's precursor ion and its corresponding product ions in a mass window that is sufficiently separated from the analyte's isotopic envelope (M+1, M+2) to avoid cross-talk, but is not so large that it could be subject to different fragmentation efficiencies or ion transmission settings compared to the analyte. This 'moderate' mass difference is a specific and deliberate design feature of this compound.

Mass Spectrometry Method Development MRM

Recommended Application Scenarios for C16-Ceramide-13C2,d2 Based on Differentiated Evidence


Pharmaceutical Quality Control & Method Validation for Ceramide APIs

This application directly leverages the regulatory-grade certification of C16-Ceramide-13C2,d2 . When developing or validating an analytical method for a ceramide-based drug substance or product, the use of a compliant reference standard is mandatory. This compound, as a fully characterized and documented standard, can be used to establish system suitability, determine assay precision and accuracy, and quantify impurities in the API, fulfilling the stringent requirements for ANDA and DMF submissions .

Robust Lipidomics Quantification in Multi-Center or Longitudinal Studies

In large-scale clinical or epidemiological studies where sample analysis occurs over extended periods or across different sites, analytical consistency is paramount. The dual-labeling of C16-Ceramide-13C2,d2 (13C and D) offers a class-level advantage over pure deuterium-labeled standards by mitigating the risk of retention time drift and hydrogen-deuterium exchange [REFS-2, REFS-3]. This ensures that the internal standard's behavior remains consistent with the analyte across different batches, instruments, and sample handling conditions, thereby reducing inter-assay variability and improving data comparability for longitudinal C16-ceramide analysis [1].

High-Accuracy Targeted Ceramide Assays with Low Interference

For laboratories developing a high-specificity MRM method for C16-ceramide, the +4 Da mass shift provided by C16-Ceramide-13C2,d2 offers a practical advantage . This specific mass increase is sufficient to separate the internal standard's primary ions from the analyte's M+1 and M+2 isotopic peaks, ensuring no signal cross-talk. This simplifies method development and validation by providing a cleaner, more reliable signal for quantification, which is particularly valuable when analyzing low-abundance ceramide species in complex matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for C16-Ceramide-13C2,d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.